3,6-Dichlorobenzene-1,2,4-tricarboxylic acid 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Brand Name: Vulcanchem
CAS No.: 137071-78-4
VCID: VC21543357
InChI: InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17)
SMILES: C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O
Molecular Formula: C9H4Cl2O6
Molecular Weight: 279.03 g/mol

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid

CAS No.: 137071-78-4

Cat. No.: VC21543357

Molecular Formula: C9H4Cl2O6

Molecular Weight: 279.03 g/mol

Purity: 97%min

* For research use only. Not for human or veterinary use.

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid - 137071-78-4

CAS No. 137071-78-4
Molecular Formula C9H4Cl2O6
Molecular Weight 279.03 g/mol
IUPAC Name 3,6-dichlorobenzene-1,2,4-tricarboxylic acid
Standard InChI InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17)
Standard InChI Key WFLALXNBVTWGKP-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O
Canonical SMILES C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O

Chemical Properties and Structure

Physical and Chemical Characteristics

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid possesses specific physicochemical properties that make it valuable for particular applications in organic synthesis. The following table presents the key properties of this compound:

PropertyValue
Common Name3,6-dichlorobenzene-1,2,4-tricarboxylic acid
Alternative Name3,6-Dichlorotrimellitic acid
CAS Number137071-78-4
Molecular FormulaC9H4Cl2O6
Molecular Weight279.03000
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The compound's structure contains three carboxylic acid functional groups attached to a benzene ring, with two chlorine atoms at specific positions. This arrangement creates a unique reactivity profile that enables its role in creating complex fluorescent molecules .

Structural Analysis

The structure of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid features a benzene ring core with a specific substitution pattern. The three carboxylic acid groups (-COOH) are positioned at carbons 1, 2, and 4 of the benzene ring, creating a particular spatial arrangement that influences the compound's chemical behavior. The chlorine atoms at positions 3 and 6 provide additional reactivity characteristics essential for its function as a precursor in synthesizing fluorescent markers.

The presence of multiple carboxylic acid groups makes this compound highly acidic and capable of forming various salts and esters. The chlorine substituents alter the electronic properties of the benzene ring, influencing reaction pathways and contributing to the unique spectral properties of its derivative compounds.

Industrial Applications and Synthesis

Role in Fluorescent Marker Production

The primary industrial significance of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid lies in its role as a key precursor for preparing various dichlorinated fluoresceins and rhodamines. These include important fluorescent compounds such as TET (Tetrachlorofluorescein) and HEX (Hexachlorofluorescein), which have become essential tools in molecular biology .

The specific positioning of functional groups in 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid makes it particularly suitable for the synthesis of these fluorescent markers. The combination of chlorine atoms and carboxylic acid groups provides reactive sites that can be manipulated to construct the complex polycyclic structures found in fluorescein and rhodamine derivatives.

Molecular Biology Applications

Derivatives of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, particularly the fluorescent dyes synthesized from it, have revolutionized DNA sequencing and analysis technologies. These fluorescent compounds are widely used for labeling oligonucleotides, which serve as critical components in various genetic analysis techniques .

In DNA sequencing applications, different fluorescent dyes are attached to DNA fragments, allowing for the detection and discrimination of different nucleotides. The specific spectral properties of these dyes, derived from the unique chemical structure of their precursors, enable multiplexed detection systems that have significantly advanced genomic research and diagnostic applications.

Related Biochemical Research

Microbial Degradation of Chlorinated Compounds

While research specifically on 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid metabolism is limited, studies on related chlorinated compounds provide valuable context. Research on Pseudomonas chlororaphis RW71 has shown that bacteria can metabolize certain chlorinated aromatic compounds, including those structurally similar to our compound of interest.

For instance, when P. chlororaphis RW71 was grown on 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB), the bacteria exhibited significant oxygen uptake rates for various chlorocatechols. Notably, 3,6-dichlorocatechol showed an oxygen uptake rate of 67.5, indicating substantial metabolic activity with this particular chlorinated compound .

The following table illustrates the specific oxygen uptake rates for various chlorinated compounds by P. chlororaphis RW71:

Assay substrateSpecific oxygen uptake rate after growth of RW71 on 1,2,3,4-TeCB
Catechol32.6
3-Chlorocatechol82.3
4-Chlorocatechol29.1
3,4-Dichlorocatechol23.8
3,5-Dichlorocatechol115.0
3,6-Dichlorocatechol67.5
4,5-Dichlorocatechol1.3
3,4,6-Trichlorocatechol31.9
Tetrachlorocatechol<0.1

These findings suggest that the positioning of chlorine atoms on aromatic structures significantly influences their susceptibility to microbial degradation, which may have implications for understanding the environmental fate of compounds like 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid .

Synthetic Pathways and Chemical Transformations

Reactivity and Transformations

The presence of three carboxylic acid groups and two chlorine atoms in 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid creates a molecule with diverse reactive possibilities. The carboxylic acid groups can undergo typical reactions including esterification, amidation, and salt formation. The chlorine atoms, meanwhile, influence the electronics of the system and can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions.

When used in the synthesis of fluorescent dyes, the compound likely undergoes condensation reactions with other components to form the extended conjugated systems characteristic of fluorescein and rhodamine derivatives. These transformations harness the unique arrangement of functional groups to create molecules with specific optical properties suitable for application in DNA sequencing and other analytical techniques.

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